1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of both sulfonyl and trifluoromethyl groups
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c1-14-6-7-18(12-15(14)2)27(25,26)24-10-8-23(9-11-24)17-5-3-4-16(13-17)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUBXHHOCFVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. This is followed by the introduction of the sulfonyl and trifluoromethyl groups through specific reactions. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce the sulfonyl group onto the piperazine ring.
Radical trifluoromethylation: This method is employed to attach the trifluoromethyl group to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in several therapeutic areas:
- Antipsychotic Activity : Research indicates that derivatives of piperazine compounds can exhibit antipsychotic properties. The trifluoromethyl and sulfonyl substitutions may enhance the binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder .
- Antidepressant Effects : Similar to its antipsychotic potential, this compound may also influence serotonin pathways, suggesting a role in treating depression. Studies have explored the modulation of serotonin receptors by piperazine derivatives, indicating a pathway for further investigation .
- Anti-inflammatory Properties : The sulfonamide group within the molecule has been associated with anti-inflammatory effects. Research into sulfonamide derivatives has shown their ability to inhibit certain inflammatory pathways, which could be leveraged in developing treatments for chronic inflammatory diseases .
Biochemical Research Applications
- Receptor Modulation : The compound's ability to act as an allosteric modulator for metabotropic glutamate receptors has been documented. This modulation can influence synaptic transmission and plasticity, making it a candidate for studying neurological disorders .
- Molecular Docking Studies : Computational studies have utilized molecular docking techniques to predict the interaction of this compound with various biological targets. These studies help in understanding its potential pharmacological effects and optimizing its structure for enhanced activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A study on piperazine derivatives demonstrated significant antipsychotic activity in animal models, with particular attention to receptor binding profiles that align closely with those expected from 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine .
- Case Study 2 : Research involving sulfonamide-based compounds indicated substantial anti-inflammatory effects in vitro and in vivo, suggesting that modifications to the piperazine structure could yield similar or enhanced effects .
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine: This compound shares a similar structure but has a benzyl group instead of a phenyl group.
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]morpholine: This compound has a morpholine ring instead of a piperazine ring.
Uniqueness: The presence of the piperazine ring also contributes to its versatility in various chemical reactions and biological interactions .
Biological Activity
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.
- Chemical Formula : C19H21F3N2O2S
- Molecular Weight : 396.45 g/mol
- CAS Number : 413583-34-3
- Structure : The compound features a piperazine core substituted with a sulfonyl group and two aromatic rings, one of which contains a trifluoromethyl group.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antidiabetic agent, acetylcholinesterase inhibitor, and its effects on cancer cell lines.
Antidiabetic Activity
Recent studies have indicated that piperazine derivatives exhibit significant antidiabetic properties. For instance, compounds containing electron-withdrawing groups have shown enhanced inhibitory activity against α-glucosidase, a target for diabetes management. The presence of such substituents in the structure of this compound may contribute to its efficacy in glucose metabolism regulation .
Acetylcholinesterase Inhibition
Piperazine derivatives are known to inhibit human acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer’s disease. Virtual screening studies have demonstrated that modifications to the piperazine ring can enhance binding affinity to AChE. The specific structure of this compound suggests it may also interact effectively at the enzyme's catalytic site .
Anticancer Properties
The compound has been tested for cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it could inhibit the growth of hepatocellular carcinoma cells (HepG2) with significant potency. The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Trifluoromethyl Group | Increases lipophilicity and enhances AChE inhibition |
| Sulfonyl Group | Improves solubility and bioavailability |
| Aromatic Substituents | Alters binding affinity to target enzymes |
Case Studies
- Antidiabetic Study : A study involving piperazine derivatives showed that compounds with similar structural motifs exhibited IC50 values significantly lower than standard drugs like acarbose, indicating a promising avenue for developing new antidiabetic medications .
- Cancer Cell Line Evaluation : Research evaluating the cytotoxic effects on HepG2 cells revealed that this compound had an IC50 value indicating potent anti-cancer activity compared to control compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a piperazine core. A typical approach involves reacting 1-tosylpiperazine derivatives with 3-(trifluoromethyl)phenyl reagents under basic conditions (e.g., K₂CO₃ in acetonitrile at 85°C for 8–12 hours). Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures >95% purity . Optimizing stoichiometry and solvent polarity improves yield (e.g., 60–75% reported for analogous sulfonyl-piperazines) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C, COSY, HSQC) confirms substituent positions and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction reveals chair conformations in the piperazine ring and dihedral angles between aromatic planes (e.g., 40–86° in similar derivatives) . Mass spectrometry (ESI-TOF) validates molecular weight (expected m/z ~443.1 g/mol).
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies under UV light, heat (40°C), and oxidative conditions (H₂O₂) identify degradation pathways. For example, sulfonyl groups in related compounds show hydrolytic stability but sensitivity to strong bases .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating kinase inhibition or antimicrobial activity?
- Methodological Answer :
- Kinase inhibition : Screen against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values for analogous piperazine derivatives range from 0.1–10 µM .
- Antimicrobial activity : Conduct microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Piperazine sulfonamides often show MIC values of 8–32 µg/mL .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer : Systematically modify substituents:
- Sulfonyl group : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Trifluoromethylphenyl : Test halogenated analogs (e.g., Cl, Br) for improved lipophilicity.
- Piperazine core : Introduce methyl or acetyl groups to modulate steric effects. Biological testing in parallel (e.g., IC₅₀, MIC) identifies pharmacophores .
Q. What crystallographic insights explain physicochemical properties?
- Methodological Answer : X-ray analysis reveals weak intermolecular interactions (C–H⋯O/F) that stabilize crystal packing. For example, in 1-(3,4-difluorobenzyl)-4-tosylpiperazine, these interactions contribute to melting points >150°C and low hygroscopicity, critical for formulation .
Q. Which in vitro models assess preliminary toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
